molecular formula C17H20F3N5 B2755134 N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 339105-48-5

N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B2755134
CAS RN: 339105-48-5
M. Wt: 351.377
InChI Key: PFFBTKXQSISHKV-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine, also known as DPP6, is a chemical compound that has been widely studied for its potential applications in scientific research. DPP6 is a small molecule that has been shown to have a range of effects on the biochemical and physiological processes of living organisms. In

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Pyrimidine derivatives have been explored for their anticancer properties. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, showing promising results as anticancer agents (Rahmouni et al., 2016). Additionally, the synthesis of new compounds with potential anti-inflammatory and analgesic activities highlights the therapeutic potential of pyrimidine derivatives in managing pain and inflammation (Abu‐Hashem & Youssef, 2011).

Antimicrobial and Antifungal Effects

The synthesis of pyrimidine derivatives has also been directed towards antimicrobial and antifungal applications. Some compounds have demonstrated significant antibacterial activity, indicating their potential use in combating microbial infections (Bondock et al., 2008). Moreover, certain pyrimidin-2-amine derivatives have shown antifungal effects against critical types of fungi, suggesting their utility in antifungal therapies (Jafar et al., 2017).

Chemical Synthesis and Structural Analysis

Beyond biological activities, pyrimidine derivatives are pivotal in chemical synthesis and structural analysis. The development of methods for the synthesis of complex pyrimidine-based heterocycles has been explored, with applications in creating new materials and molecules for further research (Kaping et al., 2020). Structural analyses, including crystallography and density functional theory (DFT) studies, provide insight into the molecular and electronic structure of pyrimidine compounds, aiding in the design of molecules with desired properties (Murugavel et al., 2014).

properties

IUPAC Name

N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5/c1-23(2)16-21-14(17(18,19)20)12-15(22-16)25-10-8-24(9-11-25)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFBTKXQSISHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine

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